molecular formula C11H13ClF3NO B577679 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride CAS No. 1357946-25-8

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride

Cat. No.: B577679
CAS No.: 1357946-25-8
M. Wt: 267.676
InChI Key: JPBHKTZRFJSFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is a morpholine derivative featuring a trifluoromethyl-substituted phenyl group at the 2-position of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its balanced lipophilicity and hydrogen-bonding capacity. The trifluoromethyl (-CF₃) group enhances metabolic stability, electron-withdrawing effects, and hydrophobic interactions, making this compound valuable in drug discovery .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBHKTZRFJSFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-25-8
Record name Morpholine, 2-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Grignard-Mediated Cyclization and Hydrogenation

The most industrially viable method derives from adaptations of the aprepitant intermediate synthesis. By substituting 4-benzyl-2-hydroxy-morpholine-3-one with a 4-(trifluoromethyl)phenyl-containing precursor, the reaction sequence involves:

  • Condensation : 4-(Trifluoromethyl)phenyl ethanol reacts with a morpholinone derivative in the presence of boron trifluoride diethyl etherate or (R)-2-methyl-CBS-oxazaborolidine at -10–35°C.

  • Grignard Addition : Introduction of a Grignard reagent (e.g., 4-(trifluoromethyl)phenylmagnesium bromide) to form the morpholine backbone.

  • Hydrogenation : Sodium borohydride or palladium-carbon reduces intermediates to the target morpholine structure.

  • Hydrochlorination : Acidification with HCl yields the hydrochloride salt.

This method achieves 93.1% yield in optimized conditions, with minimal impurities due to in situ crystallization.

Reductive Amination Strategies

An alternative route employs reductive amination of β-amino alcohols with 4-(trifluoromethyl)benzaldehyde. Using sodium cyanoborohydride in methanol at 25°C, the morpholine ring forms via intramolecular cyclization. While this method offers stereochemical control, yields are moderate (75–80%) due to competing side reactions.

Palladium-Catalyzed Coupling Approaches

Buchwald-Hartwig amination couples 4-(trifluoromethyl)phenyl bromides with morpholine precursors, using palladium acetate and Xantphos as ligands. This method, though efficient for aromatic systems, requires stringent anhydrous conditions and achieves 85% yield after chromatographic purification.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Yield Purity
Grignard CyclizationBoron trifluoride etherate-10–35°C90–94%>99%
Reductive AminationNaCNBH325°C75–80%95–97%
Pd-Catalyzed CouplingPd(OAc)2/Xantphos80–100°C80–85%98%

Key Observations :

  • Grignard methods dominate industrial settings due to high yields and minimal purification.

  • Reductive amination is limited by side-product formation but offers stereoselectivity.

  • Palladium catalysis, while versatile, incurs higher costs due to noble metal use.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Grignard Reactions : Tetrahydrofuran (THF) enhances reagent solubility, while boron trifluoride diethyl etherate accelerates condensation kinetics. Substituting THF with 2-methyltetrahydrofuran improves safety profiles without compromising yield.

  • Hydrogenation : Sodium borohydride in methanol achieves complete reduction within 2 hours, whereas palladium-carbon requires pressurized H2 but minimizes over-reduction byproducts.

Temperature and Stoichiometry

  • Condensation Step : Molar ratios of 1:1.2 (morpholinone:aryl ethanol) at 25°C optimize intermediate formation. Excess aryl ethanol (1:5 ratio) decreases yield due to esterification side reactions.

  • Acidification : Controlled HCl addition at 0°C prevents hydrochloride salt degradation, ensuring crystalline product with <1% residual solvents.

Industrial Scalability and Challenges

Process Intensification

  • Continuous Flow Systems : Microreactors reduce reaction times for Grignard steps from 4 hours to 30 minutes, enhancing throughput.

  • In Situ Monitoring : HPLC tracking of intermediate V enables real-time adjustments, reducing batch failures .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to other biologically active compounds suggests that it may exhibit various therapeutic effects:

  • Anti-inflammatory Agents : Compounds with similar structures have been studied for their ability to reduce inflammation, making this compound a candidate for further exploration in treating inflammatory diseases.
  • Analgesics : The compound may also possess analgesic properties, potentially aiding in pain management therapies.
  • CNS Disorders : Preliminary studies indicate that it could interact with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders.

Biochemical Studies

The compound's functional groups allow for significant reactivity, making it suitable for various biochemical applications:

  • Nucleophilic Substitutions : The morpholine ring can undergo nucleophilic substitutions, which are crucial in synthesizing more complex molecules.
  • Electrophilic Aromatic Substitutions : The trifluoromethyl group can participate in electrophilic aromatic substitutions, allowing the compound to be used as a building block in organic synthesis.

Case Study 1: Interaction with Biological Targets

Research has indicated that this compound shows binding affinity to various biological targets. Interaction studies suggest that it may engage with neurotransmitter receptors or enzymes involved in metabolic pathways, which is essential for understanding its therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Studies have focused on the structure-activity relationship of compounds similar to this compound. For example, modifications involving trifluoromethyl substitutions have shown enhanced cellular potency and selectivity towards specific targets such as PI3K/mTOR pathways, which are critical in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The morpholine ring can also contribute to the compound’s overall activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Structural Analogues of Morpholine Derivatives

2-(3-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
  • Structure : Pyrrolidine (5-membered ring) substituted with a 3-(trifluoromethyl)phenyl group.
  • Key Differences: Smaller ring size (pyrrolidine vs. morpholine) reduces conformational flexibility. Similarity score: 0.90 (indicating high structural overlap) .
(R)-3-(4-Fluorophenyl)morpholine Hydrochloride
  • Structure : Morpholine with a 4-fluorophenyl group at the 3-position.
  • Key Differences :
    • Fluorine substituent (vs. -CF₃) offers weaker electron-withdrawing effects and lower lipophilicity.
    • Positional isomerism (3- vs. 2-substitution) alters steric and electronic interactions.
    • Similarity score: 0.70 .
4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride
  • Structure : Piperidine (6-membered amine ring) substituted with a 4-fluorophenyl group and a hydroxyl group.
  • Hydroxyl group introduces additional polarity and metabolic vulnerability. Similarity score: 0.70 .

Pharmacologically Relevant Derivatives

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride
  • Structure : Aprepitant intermediate with dual trifluoromethyl groups and a 4-fluorophenyl substituent.
  • Key Differences :
    • Additional trifluoromethyl groups enhance metabolic stability and receptor affinity.
    • Ethoxy linker increases molecular weight (473.81 g/mol vs. ~340 g/mol for the target compound).
    • Demonstrated utility in antiemetic drug synthesis .
4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl} Morpholine Hydrochloride
  • Structure : Morpholine with a triazole-thioether side chain.
  • Key Differences: Triazole ring introduces nitrogen-rich pharmacophore for enhanced target binding.

Biological Activity

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a morpholine ring. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine under acidic conditions, typically using ethanol or methanol as solvents. The hydrochloride salt is formed by adding hydrochloric acid during the reaction process.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, while the morpholine ring contributes to the overall activity through interactions with different molecular pathways .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimycobacterial Activity : It has been studied for its potential against Mycobacterium tuberculosis, where structure-activity relationship (SAR) studies have shown that modifications to the trifluoromethyl group can significantly influence potency .
  • Cholinesterase Inhibition : It has demonstrated inhibitory effects on butyrylcholinesterase (BChE), which is crucial for neuroprotection and cognitive function. The presence of the trifluoromethyl group is believed to enhance interactions within the enzyme's active site, leading to improved inhibitory activity compared to other derivatives .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, indicating non-toxic profiles at effective concentrations against target enzymes .

Antimycobacterial Activity

A study focused on the SAR of compounds related to antimycobacterial activity revealed that derivatives similar to this compound exhibited varying degrees of efficacy against M. tuberculosis. The study highlighted that compounds with a para-substituted trifluoromethyl group showed optimal potency, reinforcing the importance of structural positioning in drug design .

Cholinesterase Inhibition

In another investigation, derivatives containing morpholine rings were evaluated for their ability to inhibit BChE. The results indicated that specific substitutions on the phenyl ring significantly affected inhibitory potency. For instance, one derivative showed an IC50 value of 0.092 µM against BChE, outperforming standard inhibitors like donepezil .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)phenylhydrazineTrifluoromethyl groupOrganic synthesis
Sodium trifluoroacetateTrifluoroacetate moietyReagent in chemical reactions
2-Aminoquinazolinone derivativesVarious substitutionsAntimycobacterial activity

This table illustrates how variations in structure can lead to different biological activities and applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves coupling a trifluoromethyl-substituted phenyl group to a morpholine scaffold via nucleophilic substitution or reductive amination. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–60°C), and catalyst selection (e.g., palladium for cross-coupling). Purification via recrystallization or column chromatography is essential to remove unreacted intermediates. Optimization may require iterative adjustment of stoichiometry and reaction time, monitored by TLC or HPLC .
  • Data Note : Impurity profiles should be analyzed using LC-MS to identify side products (e.g., dehalogenated byproducts) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and morpholine ring integrity. For example, the trifluoromethyl group’s ¹⁹F NMR signal near -60 ppm confirms its presence .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ peak at m/z 278.1) .

Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?

  • Methodology : Implement orthogonal analytical methods (e.g., HPLC + NMR) and adhere to pharmacopeial guidelines for reference standards. Use certified reference materials (CRMs) for calibration, and document impurity thresholds (e.g., <0.5% for unknown peaks) .

Advanced Research Questions

Q. How should conflicting data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?

  • Methodology :

  • Dose-Response Curves : Test activity across a wide concentration range (nM to μM) to identify non-linear effects.
  • Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets).
  • Meta-Analysis : Compare solvent systems (e.g., DMSO vs. saline) and cell lines used in conflicting studies, as these variables significantly impact activity .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed morpholine rings) .
  • Long-Term Storage : Store aliquots at -20°C in amber vials under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation .

Q. What strategies are effective in elucidating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodology :

  • In Vitro : Assess metabolic stability using liver microsomes and CYP450 inhibition assays.
  • In Vivo : Administer via IV/PO routes in rodent models, with serial blood sampling for LC-MS/MS quantification. Calculate AUC, t₁/₂, and bioavailability. Tissue distribution studies require homogenization and extraction validation .

Q. How can solvent selection influence the crystallization efficiency and polymorph formation of this compound?

  • Methodology : Screen solvents (e.g., ethanol, acetone, ethyl acetate) using high-throughput crystallization platforms. Monitor crystal morphology via X-ray diffraction (XRD) and thermal stability via DSC. Polar aprotic solvents (e.g., DMF) may enhance crystallinity but require rigorous drying to avoid hydrate formation .

Q. What mechanistic approaches are suitable for studying the compound’s interaction with lipid membranes or protein targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict passive diffusion rates.
  • Cryo-EM/X-ray Crystallography : Resolve binding poses in protein-ligand complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.